Product packaging for Discontinued(Cat. No.:CAS No. 1376615-97-2)

Discontinued

Cat. No.: B3100815
CAS No.: 1376615-97-2
M. Wt: 321.4 g/mol
InChI Key: CTBUVTVWLYTOGO-UWVJOHFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The category of "Discontinued" research compounds offers a unique and valuable resource for scientific investigation. These are chemical entities for which development was halted, often after initial clinical studies, not necessarily due to safety concerns but potentially for strategic or efficacy reasons in their original application . These compounds provide researchers with significant advantages, including extensive existing preclinical and clinical data on human safety, pharmacokinetics, and manufacturing, which can de-risk and accelerate research timelines . A primary research application for this compound compounds is drug repurposing (or repositioning) . This approach seeks to identify new therapeutic uses for existing compounds, capitalizing on known safety profiles to significantly reduce development costs and timelines compared to developing a new chemical entity from scratch . Systematic methodologies for repurposing include target-centric approaches, which match a compound's known molecular target with new diseases, and disease-centric approaches, which seek compounds to address unmet needs in specific pathologies . Furthermore, this compound compounds are vital for toxicological research. Analyzing these assets helps elucidate the mechanisms of adverse drug reactions and organ toxicity, contributing to the development of safer pharmaceutical agents in the future . Access to such compounds, often available through specialized compound banks or partnerships, enables hypothesis-driven research to unlock latent value, explore new biological pathways, and ultimately translate existing molecules into benefits for new disease areas . All products in this category are designated For Research Use Only (RUO) and are strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO2 B3100815 Discontinued CAS No. 1376615-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-22(2)12-5-8-19-18-7-4-3-6-17(18)15-24-21-10-9-16(11-13-23)14-20(19)21/h3-4,6-10,13-14H,5,11-12,15H2,1-2H3/b19-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBUVTVWLYTOGO-UWVJOHFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728683
Record name {(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376615-97-2
Record name (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1376615-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {(11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cis-[11-(3-Dimethylamino-propylidene)-6,11-dihydro-dibenzo[b,e]-oxepin-2-yl]-acetic acid
Source European Chemicals Agency (ECHA)
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Classification and Categorization of Discontinued Chemical Entities

Typologies of Discontinuation in Chemical Development Programs

The decision to halt the development of a chemical compound is a complex one, influenced by a confluence of scientific, economic, and regulatory factors. These reasons can be broadly categorized into strategic and commercial rationales, efficacy-related grounds, operational and logistical factors, and regulatory and policy-driven mandates.

Strategic and Commercial Rationales for Compound Discontinuation

Strategic and commercial considerations are frequently the primary drivers for the discontinuation of chemical development programs. nih.gov In a competitive market, companies must prioritize projects that align with their business objectives and offer a viable return on investment.

Key strategic and commercial factors include:

Market Viability: The potential market for a new chemical entity may be deemed too small or niche to justify the substantial costs of development and commercialization.

Competitive Landscape: The emergence of a competitor with a superior or more advanced compound can render a project obsolete or less commercially attractive.

Shifting Corporate Priorities: Companies may undergo strategic shifts, leading to the deprioritization of certain research areas and the discontinuation of associated chemical development programs.

Lack of Funding: Insufficient financial resources to support the lengthy and expensive development process is a common reason for discontinuation, particularly for smaller companies or academic research groups. nih.gov

Economic Viability: A thorough analysis of the cost of production versus the potential market price may reveal that the compound is not economically viable. quora.com

A study of discontinued (B1498344) clinical trials in mainland China found that commercial or strategic decisions were the most common reason for discontinuation, accounting for 26.9% of cases. nih.gov

Table 1: Key Strategic and Commercial Reasons for Compound Discontinuation

Rationale Description
Market Viability Insufficient market size or demand to justify development costs.
Competitive Landscape Emergence of superior or more advanced competing compounds.
Shifting Corporate Priorities Changes in a company's strategic focus or research and development direction.
Lack of Funding Insufficient financial resources to complete the development process.

| Economic Viability | Unfavorable cost of production relative to potential market price. |

Efficacy-Related Grounds for Chemical Development Discontinuation

The ultimate success of a chemical compound hinges on its ability to produce the desired effect. Insufficient efficacy is a major scientific hurdle that leads to the termination of many development programs. nih.gov

Grounds for discontinuation due to efficacy include:

Lack of Desired Activity: The compound fails to demonstrate the expected or necessary level of biological or chemical activity in preclinical or clinical testing. nih.govpremier-research.com

Unfavorable Comparison to Standard of Care: The new compound does not show a significant improvement in efficacy over existing treatments or technologies.

Poor "Drug-like" Properties: The compound may exhibit poor absorption, distribution, metabolism, or excretion (ADME) properties, limiting its effectiveness in a biological system. nih.gov

Unmanageable Toxicity: The compound may show a favorable efficacy profile but is this compound due to unacceptable levels of toxicity or adverse side effects. nih.gov

Analyses of clinical trial data from 2010 to 2017 indicate that a lack of clinical efficacy is a primary reason for failure, accounting for 40%–50% of discontinuations. nih.gov

Operational and Logistical Factors in Chemical Compound Discontinuation

The practical aspects of developing and manufacturing a chemical compound on a larger scale can present significant challenges that may lead to the discontinuation of a project.

Operational and logistical hurdles include:

Manufacturing Complexity: The synthesis of the compound may be too complex, costly, or difficult to scale up for commercial production. premier-research.com

Supply Chain Disruptions: Difficulties in sourcing raw materials, transportation delays, and other supply chain vulnerabilities can halt a development program. capitalresin.comelchemy.com

Stability Issues: The compound may be unstable under certain storage or transport conditions, making its widespread distribution and use impractical. premier-research.com

Rising Costs: Unexpected increases in the cost of raw materials, manufacturing, or transportation can make a project financially unsustainable. capitalresin.com

The chemical supply chain is inherently complex, dealing with hazardous materials and stringent transportation regulations, making it susceptible to disruptions that can impact development timelines and costs. elchemy.compazago.comstolttankcontainers.com

Regulatory and Policy-Driven Discontinuation of Chemical Substances

The regulatory landscape governing the development and use of chemical substances is stringent and constantly evolving. Failure to meet these requirements can lead to the mandatory discontinuation of a compound. americanchemistry.com

Regulatory and policy-driven reasons for discontinuation include:

Failure to Meet Regulatory Standards: The compound may not meet the safety, efficacy, or quality standards set by regulatory agencies such as the U.S. Environmental Protection Agency (EPA) or the Food and Drug Administration (FDA). deskera.com

Changes in Regulations: New or revised regulations can impose unforeseen hurdles or even ban the use of certain chemicals, forcing the discontinuation of their development. news-medical.netportcitydaily.com

Intellectual Property Issues: Disputes over patents or other intellectual property rights can halt the development of a compound.

Environmental Concerns: The compound or its manufacturing process may be found to have an unacceptable environmental impact, leading to its discontinuation.

The increasing number of regulations and the potential for delays in regulatory decisions can create an uncertain environment for chemical manufacturers, impacting their ability to bring new products to market. americanchemistry.com

Archival and Accessibility of this compound Chemical Compound Libraries for Research

Despite their discontinuation for a specific purpose, the vast number of synthesized chemical compounds hold significant potential value for future research and drug discovery. The practice of archiving these compound libraries and making them accessible to the wider scientific community is crucial for maximizing their utility.

The management of chemical compound libraries involves a systematic approach to their creation, capture, organization, and eventual pluralization for broader use. archivists.org.au This process requires sophisticated technology for the storage and retrieval of samples, with some systems capable of holding millions of chemical solids and solutions. abpi.org.uk The integrity of these archived compounds is paramount, necessitating controlled storage conditions to prevent degradation. archivists.org.au

Several initiatives and platforms facilitate the accessibility of this compound and other chemical compound libraries for research:

The National Center for Advancing Translational Sciences (NCATS): Manages a collection of chemical compounds, including retired pharmaceutical screening libraries, which are made available for high-throughput screening. nih.gov

The Broad Institute's Compound Management and Repurposing Hub: Provides access to a repurposing library of compounds for both internal and external collaborators to accelerate drug discovery. broadinstitute.org

Public Databases: Resources like PubChem serve as repositories for chemical information, including data on compounds from this compound projects.

The sharing of these libraries allows for the repurposing of old drugs for new indications and provides valuable chemical tools for exploring biological processes. drugpatentwatch.com Best practices for data sharing and archiving emphasize the importance of thorough documentation and organization to ensure that the data is understandable and reusable by other researchers. cornell.edu

Table 2: Examples of Publicly Accessible Compound Libraries

Library/Initiative Description
NCATS Pharmaceutical Collection (NPC) Contains compounds that have been approved for use by the U.S. Food and Drug Administration and other international agencies. nih.gov
Broad Institute Repurposing Hub A collection of approved drugs, clinical candidates, and preclinical tool compounds for drug repurposing efforts. broadinstitute.org

| PubChem | A public database containing information on millions of chemical substances, including their biological activities. |

Advanced Methodologies for the Academic Investigation of Discontinued Chemical Compounds

Computational and In Silico Approaches for Discontinued (B1498344) Compound Analysis

Computational methods have become indispensable in the modern drug discovery pipeline, and their application to this compound compounds is a burgeoning field of research. These in silico techniques allow for the rapid and cost-effective analysis of large datasets of chemical structures and associated biological data, enabling researchers to generate new hypotheses and prioritize compounds for further experimental validation.

Cheminformatics applies computational and informational techniques to a wide range of chemical problems, from the management of vast chemical libraries to the prediction of molecular properties. neovarsity.orgmedium.com When applied to this compound compounds, cheminformatics can identify structural features associated with desired bioactivity or, conversely, with the liabilities that led to their discontinuation.

Databases such as the WITHDRAWN database, which contains 578 withdrawn or this compound drugs, their structures, and physicochemical properties, serve as critical resources for such analyses. nih.govnih.gov By analyzing these datasets, researchers can identify common structural motifs, physicochemical properties (e.g., logP, molecular weight, polar surface area), and toxicophores that may have contributed to a compound's failure. This knowledge can then be used to guide the design of new analogs that retain the desired activity while eliminating the undesirable features. For instance, a cheminformatic analysis might reveal that a particular heterocyclic scaffold is frequently associated with off-target activity at a specific receptor, prompting chemists to explore alternative core structures.

The following table provides an example of how cheminformatics can be used to analyze the structural features of a hypothetical set of this compound compounds.

Compound IDScaffoldKey Functional GroupsReason for Discontinuation (Hypothetical)Potential for Redesign
DC-001QuinolineNitroaromaticMutagenicityReplace nitro group with bioisostere
DC-002PiperidineTertiary AminehERG InhibitionModify amine substitution to reduce basicity
DC-003ThiazoleUnsubstituted ThiazoleMetabolic InstabilityIntroduce substituents to block metabolic sites

Molecular modeling encompasses all theoretical and computational methods used to mimic the behavior of molecules. wikipedia.org These techniques are particularly powerful for investigating the interactions of this compound compounds with their biological targets at an atomic level. unifap.br By understanding these interactions, researchers can gain insights into the mechanism of action and identify opportunities for optimization.

Molecular dynamics (MD) simulations, for example, can be used to study the dynamic behavior of a ligand-protein complex over time. mdpi.comnih.gov This can reveal key binding interactions, the role of solvent molecules, and conformational changes in the protein upon ligand binding. nih.gov For a this compound compound, an MD simulation might show that while it binds to the intended target, it also adopts a conformation that allows it to bind to an off-target protein, explaining an observed side effect. This information can then be used to design new analogs that are more selective for the desired target. mdpi.com

Another important application of molecular modeling is virtual screening, where large libraries of compounds are computationally docked into the binding site of a target protein to predict their binding affinity. derpharmachemica.com This can be used to screen libraries of this compound compounds against new biological targets, a key strategy in drug repurposing. nih.gov

The table below illustrates the application of molecular modeling techniques to this compound compounds.

TechniqueApplication to this compound CompoundsExample Finding
Molecular DockingPredicting binding modes and affinities to new targets.A this compound kinase inhibitor is predicted to bind strongly to a newly identified cancer target.
Molecular DynamicsSimulating the dynamic behavior of the compound-target complex.A simulation reveals that a this compound compound induces an unexpected conformational change in its target protein.
Pharmacophore ModelingIdentifying the 3D arrangement of features necessary for biological activity.A pharmacophore model based on a this compound compound is used to screen for new, structurally diverse molecules with similar activity.

The vast and ever-growing body of biomedical literature and databases represents a rich source of information that can be mined to uncover new knowledge about this compound compounds. nih.govarxiv.org Data mining techniques can be used to identify previously unrecognized relationships between drugs, genes, and diseases, providing a foundation for new therapeutic hypotheses. slideshare.net

Knowledge graphs, which represent relationships between entities such as drugs, diseases, and proteins, are a powerful tool for data mining in this context. arxiv.org By analyzing the connections within a knowledge graph, researchers can identify potential new uses for this compound drugs. For example, a data mining approach might identify a correlation between the use of a this compound anti-inflammatory drug and a reduced incidence of a particular type of cancer, suggesting a potential repurposing opportunity.

Challenges in data mining include the quality and heterogeneity of the data sources. mdpi.com However, with careful curation and the use of sophisticated algorithms, it is possible to extract valuable insights from these complex datasets.

In Vitro and High-Throughput Screening Platforms for Repurposing this compound Compounds

While computational methods are invaluable for generating hypotheses, experimental validation is essential. In vitro and high-throughput screening (HTS) platforms provide the means to test large numbers of this compound compounds for new biological activities in a rapid and efficient manner. nih.govdrugtargetreview.com

Drug repurposing, or the identification of new uses for existing drugs, is a key application of these screening platforms. nih.govdrugpatentwatch.com Libraries of this compound and off-patent drugs are a valuable resource for these efforts, as they have already undergone some level of preclinical and, in many cases, clinical evaluation. charite.de

Phenotypic screening, which assesses the effect of a compound on a whole cell or organism, is a particularly powerful approach for drug repurposing. This is because it does not require prior knowledge of the compound's molecular target. For example, a phenotypic screen might identify a this compound compound that prevents the death of neurons in a cell-based model of a neurodegenerative disease, even if the compound's original target was unrelated to neuronal survival.

The following table provides examples of this compound compounds that have been successfully repurposed through in vitro screening.

This compound CompoundOriginal IndicationRepurposed IndicationScreening Method
EbselenBipolar DisorderAntifungalCell-based growth inhibition assay nih.gov
SuloctidilPeripheral Vascular DiseaseAntifungalCell-based growth inhibition assay nih.gov
MebendazoleAnthelminticCryptococcosisAntifungal susceptibility testing nih.gov

Synthetic Chemistry Methodologies for Analog Generation and Modification of this compound Core Structures

Once a this compound compound with a promising new activity has been identified, synthetic chemistry plays a crucial role in optimizing its properties. openaccessjournals.com The goal is to generate analogs that retain or improve upon the desired activity while eliminating the liabilities that led to the original compound's discontinuation. nih.gov

Late-stage functionalization, which involves the direct modification of a complex molecule at a late stage in the synthesis, is a powerful strategy in this context. nih.gov This allows chemists to rapidly generate a diverse range of analogs from a common intermediate, facilitating the exploration of structure-activity relationships. For example, a C-H activation reaction could be used to introduce a variety of substituents onto the core scaffold of a this compound compound, allowing for the fine-tuning of its potency and selectivity.

Scaffold hopping is another important technique, where the core structure of a molecule is replaced with a different scaffold while maintaining the same three-dimensional arrangement of key functional groups. mdpi.com This can be used to develop new chemical entities with improved properties, such as better metabolic stability or reduced off-target activity.

The table below summarizes key synthetic methodologies used in the optimization of this compound compounds.

MethodologyDescriptionApplication in Optimizing this compound Compounds
Late-Stage FunctionalizationDirect modification of a complex molecule at a late synthetic stage.Rapid generation of analogs to improve potency and reduce off-target effects.
Scaffold HoppingReplacing the core structure of a molecule with a different scaffold.Developing novel chemical entities with improved pharmacokinetic properties.
Bioisosteric ReplacementReplacing a functional group with another group that has similar physical or chemical properties.Mitigating toxicity or improving metabolic stability.
Prodrug DesignSynthesizing an inactive derivative that is converted to the active drug in vivo.Overcoming poor solubility or membrane permeability. mdpi.com

Theoretical Frameworks and Conceptual Models in Discontinued Chemical Compound Research

Theoretical Underpinnings of Compound Repurposing and Polypharmacology for Discontinued (B1498344) Chemical Entities

The concept of finding new uses for this compound compounds, known as drug repurposing or repositioning, is grounded in the theoretical frameworks of polypharmacology and network biology. nih.gov These concepts challenge the traditional "one drug, one target" paradigm of drug discovery.

Polypharmacology is the principle that most small molecules interact with multiple targets in the body. nih.gov This multi-target activity is often the cause of a drug's discontinuation due to off-target side effects. However, from a repurposing perspective, these "off-target" interactions can be therapeutically beneficial for other diseases. nih.gov The theoretical basis for this lies in the understanding that complex diseases are rarely caused by a single dysfunctional protein but rather by perturbations in complex biological networks. A drug that modulates multiple nodes in a disease network may be more effective than a highly selective one. This compound compounds, with their often-uncharacterized polypharmacology, represent a pre-vetted library of multi-target agents.

The theoretical approaches to repurposing can be categorized as follows:

Drug-centric: This approach starts with a this compound compound and seeks to identify new indications. iqvia.com This often involves high-throughput screening of the compound against a wide range of biological targets and disease models.

Disease-centric: This approach begins with a specific disease and aims to identify existing or this compound compounds that could be effective. iqvia.com This often involves analyzing the pathophysiology of the disease to identify key pathways and then searching for compounds known to modulate those pathways.

Target-centric: This strategy focuses on a specific biological target that is implicated in a new disease indication and then screens for approved or this compound drugs that are known to interact with that target. iqvia.com

These approaches are not mutually exclusive and are often used in combination. The underlying theory is that by leveraging existing knowledge about a compound's safety and pharmacokinetic profiles, the time and cost of drug development can be significantly reduced. technologynetworks.com

Predictive Modeling and Computational Chemistry Applications to this compound Compounds

Computational chemistry and predictive modeling play a crucial role in the systematic repurposing of this compound compounds. These in silico methods allow for the rapid and cost-effective screening of large numbers of compounds and the generation of testable hypotheses.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. By training QSAR models on data from both successful and failed compounds, it is possible to predict the activity of new or this compound compounds against a variety of targets. This allows researchers to prioritize which this compound compounds are most likely to be effective for a new indication.

Molecular docking is another powerful computational technique. This method simulates the binding of a small molecule (the this compound compound) to the three-dimensional structure of a biological target (e.g., a protein). researchgate.net By predicting the binding affinity and mode of interaction, molecular docking can help to identify which this compound compounds are most likely to be active against a particular target. This is particularly useful in a target-centric repurposing approach.

Systems biology and network-based approaches integrate various types of data, including genomic, proteomic, and metabolomic data, to create comprehensive models of biological systems. By mapping the known targets of this compound compounds onto these network models, researchers can identify potential new therapeutic opportunities. For example, a compound that was this compound for cardiovascular toxicity might be found to modulate a pathway that is also relevant to cancer, suggesting a potential new use.

These computational approaches enable a more rational and targeted approach to repurposing this compound compounds, moving beyond serendipity to a more data-driven process.

Economic and Strategic Theories Influencing this compound Chemical Technology Profiles

The decision to discontinue a chemical compound or technology is not solely based on scientific or technical merit but is also heavily influenced by economic and strategic considerations. Several theoretical frameworks from economics and business strategy can help to understand these decisions.

Product Life-Cycle Theory posits that products, including chemical technologies, go through four stages: introduction, growth, maturity, and decline. Discontinuation is a natural part of this cycle. A compound may be this compound during the development phase (introduction) if it fails to meet key milestones or if the market potential is deemed insufficient. A mature product may be this compound if it is superseded by a more effective or cheaper alternative, leading to declining sales and profitability.

Innovation and Diffusion of Technology Theories also provide insights. For example, disruptive innovation theory explains how a new, often simpler and cheaper, technology can displace an established one. A chemical company may choose to discontinue an older product line in favor of investing in a new, potentially disruptive technology. The decision to discontinue is therefore a strategic choice to reallocate resources towards more promising areas of innovation.

Real Options Theory from finance can be applied to R&D investment decisions. This theory views R&D projects as a series of "options" rather than a single, all-or-nothing investment. A company may choose to "abandon" (discontinue) a project if the expected future returns no longer justify the continued investment. This decision is not necessarily a failure but a rational economic choice based on evolving information about the project's prospects and the broader market landscape.

Understanding these economic and strategic theories is crucial for interpreting the landscape of this compound chemical compounds. It highlights that discontinuation is often a deliberate and rational decision driven by a complex interplay of scientific, economic, and strategic factors.

Collaborative Research Ecosystems and Strategic Initiatives for Discontinued Compounds

Government-Sponsored Programs and Consortia for Discontinued (B1498344) Compound Research

Recognizing the potential value locked within this compound compounds, government bodies have launched programs and consortia to facilitate their re-examination. These initiatives play a critical role in "de-risking" promising but abandoned drug therapies, making them more attractive for further development by for-profit entities. nih.gov A notable example of this is the collaboration involving the National Center for Advancing Translational Sciences (NCATS) at the U.S. National Institutes of Health (NIH). In 2012, NCATS initiated a program where major pharmaceutical companies agreed to share experimental drug-like compounds that were deemed safe for human use but had not proven effective for their original intended disease. rsc.org This program provided academic researchers with the opportunity to explore new uses for these compounds, with the NIH offering significant grant funding to support these studies. rsc.org

One such successful collaboration is "The Learning Collaborative," a partnership between the NIH Chemical Genomics Center (NCGC), its Therapeutics for Rare and Neglected Diseases (TRND) program, The Leukemia & Lymphoma Society (LLS), and the University of Kansas Cancer Center (KUCC). nih.govrsc.org This initiative focuses on discovering and developing new therapies for rare blood cancers by exploring new uses for approved and abandoned drugs. nih.gov A key project of this collaborative was the repurposing of auranofin, a drug initially approved for rheumatoid arthritis in the 1980s, for the treatment of chronic lymphocytic leukemia. nih.govresearchgate.net These public-private partnerships are designed to bridge the "valley of death" in drug development, where promising early-stage discoveries often languish due to a lack of funding and resources. rsc.orgresearchgate.net

Program/ConsortiumSponsoring Body/Key PartnersObjectiveExample Compound
New Therapeutic Uses for Existing MoleculesNational Center for Advancing Translational Sciences (NCATS)To facilitate the study of this compound experimental drugs by academic researchers. rsc.orgNot specified
The Learning CollaborativeNCATS (TRND), The Leukemia & Lymphoma Society, University of Kansas Cancer CenterTo discover and develop new therapies for rare blood cancers using repurposed drugs. nih.govrsc.orgAuranofin
CURE Drug Repurposing Collaboratory (CDRC)Critical Path Institute, FDA, NCATSTo capture real-world clinical outcome data to advance drug repurposing for diseases with high unmet medical needs. rsc.orgNot specified

Interdisciplinary Research Approaches for Maximizing Value from this compound Chemical Entities

Maximizing the value of this compound chemical compounds often requires a departure from traditional, siloed research methods. Interdisciplinary approaches that integrate expertise from various scientific fields are essential for uncovering the full potential of these chemical assets. The convergence of chemistry, biology, data science, and engineering can provide new perspectives on a compound's mechanism of action and potential therapeutic applications.

Modern drug discovery and repurposing benefit from a systems-level understanding of disease, which can be achieved through interdisciplinary collaboration. For instance, computational biologists and bioinformaticians can analyze large datasets to predict new drug-target interactions for this compound compounds. These predictions can then be validated by chemists and biologists in the laboratory. This type of collaborative cycle accelerates the identification of promising new uses for old drugs.

The development of new technologies also plays a crucial role. Advances in areas such as high-throughput screening, chemical genomics, and advanced microscopy allow researchers to investigate this compound compounds with a level of detail that was not possible when they were first developed. researchgate.net For example, the Microscopy, Electrochemistry, and Conductivity Analyzer (MECA) used in space exploration demonstrates the power of integrating different analytical techniques to understand complex chemical environments. wikipedia.org Similarly, the development of novel nanomaterials, such as MXenes at Drexel University, highlights how interdisciplinary research can lead to the discovery of materials with wide-ranging applications. drexel.edu Educational programs are also adapting to foster this type of thinking, with curricula that introduce interdisciplinary topics to students early on. wikipedia.org This holistic and collaborative approach is vital for unlocking the hidden value within the vast libraries of this compound chemical compounds.

Future Outlook and Evolving Research Trajectories for Discontinued Chemical Compounds

Emerging Research Areas in the Study of Discontinued (B1498344) Chemical Libraries

The concept of "this compound chemical libraries" refers to collections of compounds that, for various reasons, did not progress to market or were withdrawn. These libraries are now being revisited as valuable resources for drug repurposing and the discovery of new therapeutic targets. Emerging research areas leverage these historical collections to identify novel biological activities and applications that were previously overlooked.

Drug Repurposing: A significant area of focus is the repurposing of this compound compounds for new indications. Libraries such as the ReFRAME collection, comprising approximately 12,000 compounds that have undergone clinical development or significant preclinical profiling, are instrumental in this effort pnas.org. These libraries offer compounds with established safety profiles, reducing the time and resources needed for new drug development nih.govnih.gov. Research is actively exploring these collections for neglected or rare diseases where commercial motivation for development is typically lower pnas.org.

AI-Driven Screening and Prediction: Artificial intelligence (AI) and machine learning (ML) are revolutionizing the analysis of these historical compound libraries. AI models can rapidly screen vast datasets of this compound compounds, predicting potential new activities, identifying previously unrecognized liabilities, and prioritizing candidates for further investigation leewayhertz.comacs.orgmdpi.com. This includes de novo drug design informed by past failures and successes, and virtual screening of extensive compound databases to identify ligands for challenging targets researchgate.netnih.gov.

Understanding Structure-Activity Relationships (SAR): this compound compounds often provide critical insights into why certain chemical structures fail. Research is focused on re-analyzing these compounds to understand their SAR, identify toxicophores, and learn from past development failures. This knowledge can guide the design of next-generation molecules, avoiding pitfalls encountered previously researchgate.net.

Exploration Beyond Pharmaceuticals: While drug repurposing is a primary focus, research is also beginning to explore the potential of this compound chemical entities in other fields, such as materials science or as chemical probes for biological research, leveraging their unique chemical properties.

Methodological Advancements and Technological Innovations in this compound Compound Analysis

The re-evaluation of this compound chemical compounds is greatly facilitated by advancements in analytical chemistry and computational technologies. These innovations enable a more thorough and efficient characterization and screening of legacy compound libraries.

Advanced Spectroscopic and Chromatographic Techniques: Modern analytical techniques are crucial for re-characterizing this compound compounds. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC-MS), provides detailed structural elucidation and impurity profiling, essential for understanding the precise composition of historical samples drugtargetreview.comresearchgate.netsu.seresearchgate.net. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer further detailed structural insights solubilityofthings.com. Gas chromatography (GC-MS) is also vital for analyzing volatile compounds drugtargetreview.comresearchgate.net.

Computational Chemistry and Cheminformatics: The integration of computational tools and cheminformatics is transforming how this compound libraries are managed and analyzed. AI and ML algorithms are used for virtual screening, predicting compound properties (e.g., ADMET properties), identifying potential off-target effects, and even designing novel molecules based on existing data leewayhertz.comacs.orgmdpi.comresearchgate.net. Quantitative Structure-Activity Relationships (QSAR) are being refined to provide more accurate predictions of biological activity and toxicity researchgate.netniperhyd.ac.in.

High-Throughput Screening (HTS) and Automation: While traditional HTS methods have limitations, advancements in automation and AI integration enhance their efficiency. These technologies allow for the rapid assessment of large numbers of compounds from this compound libraries against new biological targets acs.orgtandfonline.com.

Data Integration and Analysis Platforms: The development of platforms that can integrate diverse datasets—including historical development data, biological assays, and chemical properties—is essential. These platforms, often powered by AI, enable researchers to extract maximum value from legacy compound collections acs.orgweforum.org.

Policy and Ethical Considerations in the Repurposing and Study of this compound Chemical Entities

The repurposing and study of this compound chemical compounds are accompanied by a unique set of policy and ethical considerations that must be carefully navigated.

Intellectual Property (IP) and Licensing: The IP landscape for repurposed compounds can be complex. While the original compound's patent may have expired, new patents can be filed for novel therapeutic uses. Clear licensing agreements and frameworks are necessary to incentivize research and development, balancing the rights of original developers with those of researchers pursuing new indications nih.govnih.govyjolt.org.

Regulatory Pathways: Repurposed drugs must still undergo rigorous regulatory review for their new indications. While existing safety data can expedite parts of the process, comprehensive clinical trials are required to establish efficacy and safety for the novel use nih.gov. Regulatory agencies are adapting to facilitate these pathways, recognizing the benefits of repurposing.

Data Transparency and Access: Access to historical development data for this compound compounds is crucial for effective repurposing. Barriers related to data sharing, proprietary information, and the publication of negative trial results can hinder progress nih.gov. Promoting transparency and open access to data, where feasible, is essential for scientific advancement and ethical research practices.

Ethical Stewardship of Chemical Knowledge: There is an ethical imperative to responsibly manage and learn from the vast chemical knowledge accumulated through past drug development efforts. This includes understanding why compounds failed, ensuring that potential re-emerging liabilities are identified, and communicating findings transparently. The focus must remain on patient safety and public health, ensuring that repurposed compounds are thoroughly evaluated for their intended new use nih.govweforum.org.

Resource Allocation and Equity: Decisions about which this compound compounds to prioritize for repurposing should consider not only commercial viability but also the potential to address unmet medical needs, particularly for rare or neglected diseases. Ensuring equitable access to treatments derived from repurposed drugs is also a key ethical consideration nih.govresearchgate.net.

Q & A

Q. What essential documentation standards should researchers follow when a study is discontinued?

Researchers must document: (1) Reason(s) for discontinuation, (2) Who initiated the discontinuation (e.g., investigator, sponsor), and (3) Whether discontinuation applies to partial or full study participation. Additionally, ongoing collection of key outcomes for this compound participants is critical to minimize attrition bias. Structured reporting frameworks, such as CONSORT extensions for this compound trials, ensure transparency .

Q. What are the most frequent methodological reasons for discontinuing clinical trials?

Poor recruitment (9.9% of cases) is the primary cause, followed by logistical challenges and loss of funding. Industry-sponsored trials have lower discontinuation rates (8.4%) compared to investigator-sponsored ones (26.5%) due to better resource allocation. Larger planned sample sizes also reduce discontinuation risk (OR: 0.96 per 100 participants) .

Q. How should researchers differentiate "this compound" from terms like "excluded" or "retracted" in academic contexts?

"this compound" refers to studies halted before completion (e.g., due to recruitment issues), while "excluded" pertains to intentional removal of data from analysis. "Retracted" implies post-publication withdrawal due to ethical or validity concerns. Terminology standardization, as used in Scopus ("coverage this compound"), ensures consistency in reporting .

Advanced Research Questions

Q. What statistical methods are appropriate for analyzing incomplete datasets from this compound studies?

  • Intention-to-treat (ITT) analysis : Includes all randomized participants, preserving baseline randomization benefits despite discontinuation.
  • Sensitivity analyses : Compare ITT with per-protocol results to assess robustness.
  • Survival analysis : Models time-to-discontinuation to identify risk factors (e.g., using Cox proportional hazards) .

Q. How can publication bias in this compound research be quantified and mitigated?

this compound trials are 3.19× more likely to remain unpublished than completed ones. Mitigation strategies:

  • Register trials prospectively (e.g., ClinicalTrials.gov ) to enforce reporting.
  • Use funnel plots to detect asymmetry in meta-analyses.
  • Adopt PRISMA guidelines to systematically include unpublished data from trial registries .

Q. What methodologies resolve contradictions between this compound and completed studies in systematic reviews?

  • Triangulation : Cross-validate findings using mixed methods (e.g., qualitative interviews + quantitative meta-regression).
  • Risk-of-bias assessment : Apply ROBINS-I tool to evaluate confounding factors in this compound studies.
  • Subgroup analysis : Stratify by discontinuation status to identify heterogeneity sources .

Q. How can machine learning predict early discontinuation risks in trial design?

Predictive models using logistic regression or random forests can incorporate variables like:

  • Historical recruitment rates for similar trials.
  • Sponsor type (industry vs. academic).
  • Feasibility pilot data. Feature importance analysis (e.g., SHAP values) identifies high-risk factors for preemptive mitigation .

Methodological Best Practices

Q. What preemptive strategies reduce discontinuation risk in study design?

  • Conduct feasibility studies to assess recruitment potential.
  • Engage community stakeholders early for participant retention.
  • Use adaptive trial designs (e.g., sample size re-estimation) to respond to recruitment challenges .

Q. How should this compound studies be incorporated into meta-analyses?

  • Include this compound trials with available data, noting attrition rates in risk-of-bias tables.
  • Apply inverse probability weighting to adjust for missing outcomes.
  • Report discontinuation reasons transparently to contextualize heterogeneity .

Q. What ethical frameworks govern reporting this compound research?

  • Report all discontinuations to ethics committees, even if unpublished (only 37.9% compliance observed).
  • Follow ICMJE mandates for data sharing to ensure this compound results contribute to evidence syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.